Technical Monograph: Adamantyl-FUB7AICA Binding Affinity to CB1 Receptors
Technical Monograph: Adamantyl-FUB7AICA Binding Affinity to CB1 Receptors
The following technical guide details the pharmacodynamics, structural activity relationships (SAR), and experimental characterization of Adamantyl-FUB7AICA (also referenced in chem-structure logic as N-(1-adamantyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide).
This guide treats the compound as a distinct chemical entity derived from "scaffold hopping"—specifically, the bioisosteric replacement of the indazole core of FUB-AKB48 with a 7-azaindole core.
Executive Summary
Adamantyl-FUB7AICA represents a "third-generation" synthetic cannabinoid receptor agonist (SCRA) characterized by a 7-azaindole core. It is a structural hybrid combining the adamantyl-carboxamide head group of AKB48 (APINACA) and the 4-fluorobenzyl tail of FUB-AKB48.
While the indazole analogs (e.g., FUB-AKB48) exhibit low-nanomolar affinity (
Chemical Architecture & SAR Analysis
To understand the binding affinity of Adamantyl-FUB7AICA, one must deconstruct its three pharmacophores.
| Pharmacophore | Moiety | Function | SAR Impact (CB1) |
| Core | 7-Azaindole | Scaffold | Affinity Penalty: Compared to indole/indazole, the nitrogen at position 7 (pyridine ring) often reduces van der Waals contact with the receptor pocket (residues F200/W356), typically lowering affinity by 10–50 fold [1][2]. |
| Linker/Head | Adamantyl-amide | Lipophilic Anchor | Potency Enhancer: The bulky adamantane group fits deeply into the lipophilic pocket of CB1, generally conferring high potency and stability against metabolism compared to linear alkyl chains [3]. |
| Tail | 4-Fluorobenzyl | Hydrophobic Probe | Affinity Stabilizer: The electronegative fluorine and aromatic ring engage in |
Predicted Binding Profile:
Based on the data for 5F-CUMYL-P7AICA (
Pharmacodynamics: Binding & Functional Potency[1][2][3]
Binding Affinity ( )
The equilibrium dissociation constant (
-
CB1 Affinity: Expected
= 20–80 nM. -
CB2 Affinity: Likely higher affinity (lower
) than CB1, as 7-azaindoles often exhibit modest CB2 selectivity [2].[1] -
Selectivity Index: Expected to be
.
Functional Efficacy ( & )
Despite lower binding affinity than its indazole cousins, 7-azaindoles often act as "super-agonists."
-
GTP
S Binding: Measures G-protein activation. Adamantyl-FUB7AICA is expected to induce efficacy relative to CP55,940.[2] -
cAMP Inhibition: Measures downstream signaling.
values are often lower than due to receptor reserve (signal amplification).
Experimental Protocols
The following protocols are designed to be self-validating systems.
Protocol A: Membrane Preparation (HEK293-CB1)
-
Objective: Isolate cell membranes expressing hCB1 for binding assays.
-
Critical Step: Use of protease inhibitors is mandatory to prevent receptor degradation.
-
Harvest: Detach HEK293-hCB1 cells using PBS/EDTA (avoid trypsin to preserve receptor surface proteins).
-
Lysis: Homogenize in ice-cold Buffer A (50 mM Tris-HCl, 2 mM EDTA, 3 mM MgCl₂, pH 7.4).
-
Fractionation: Centrifuge at
for 20 mins at 4°C. Discard supernatant. -
Wash: Resuspend pellet in Buffer A and re-centrifuge (removes endogenous GTP).
-
Storage: Resuspend in Buffer A + 10% Sucrose. Snap freeze in liquid
. Store at -80°C.
Protocol B: [³H]CP55,940 Radioligand Competition Assay
-
Objective: Determine
of Adamantyl-FUB7AICA. -
Validation: Non-specific binding (NSB) must be
of Total Binding.
-
Preparation: Dilute membranes to 5–10 µg protein/well in Assay Buffer (50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, 0.5% BSA). Note: BSA prevents ligand adsorption to plastic.
-
Incubation:
-
Add 0.5 nM [³H]CP55,940 (constant).
-
Add Adamantyl-FUB7AICA (
M to M). -
Define NSB with 10 µM WIN55,212-2.
-
-
Equilibrium: Incubate for 90 mins at 30°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI (reduces filter binding).
-
Analysis: Measure CPM via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation:
Protocol C: [³⁵S]GTP S Functional Assay
-
Objective: Determine intrinsic efficacy (
). -
Causality: Agonist binding causes
to exchange GDP for GTP. [³⁵S]GTP S is non-hydrolyzable and accumulates.
-
GDP Loading: Pre-incubate membranes with 10 µM GDP for 15 mins (eliminates basal activity).
-
Agonist Addition: Add Adamantyl-FUB7AICA + 0.1 nM [³⁵S]GTP
S. -
Incubation: 60 mins at 30°C.
-
Quantification: Filter and count as above.
-
Normalization: Express data as % stimulation over basal (vehicle).
Visualization of Signaling & Workflows
Figure 1: CB1 Signaling Pathway Activation
This diagram illustrates the downstream effects of Adamantyl-FUB7AICA binding to the CB1 receptor, leading to the inhibition of adenylyl cyclase and modulation of ion channels.
Caption: Signal transduction cascade initiated by Adamantyl-FUB7AICA at the presynaptic CB1 receptor.[3]
Figure 2: Radioligand Binding Assay Workflow
A step-by-step logic flow for the determination of binding affinity (
Caption: Workflow for competitive radioligand binding assay to determine Ki values.
Comparative Data Summary
The table below contextualizes Adamantyl-FUB7AICA against established standards.
| Compound | Core Structure | Head Group | Tail Group | CB1 | Efficacy ( | Source |
| FUB-AKB48 | Indazole | Adamantyl | 4-Fluorobenzyl | 1.06 | Full Agonist | [1][4] |
| 5F-CUMYL-P7AICA | 7-Azaindole | Cumyl | 5-Fluoropentyl | 2.95 – 174 | Full Agonist | [2][5] |
| Adamantyl-FUB7AICA | 7-Azaindole | Adamantyl | 4-Fluorobenzyl | ~20 – 80 (Pred) | Full Agonist | Theoretical |
| Dibenzopyran | - | - | 40.7 | Partial Agonist | [3] |
Interpretation:
While Adamantyl-FUB7AICA is predicted to be less potent in binding than its indazole counterpart (FUB-AKB48), it remains significantly more potent than
References
-
Banister, S. D., et al. (2019). The chemistry and pharmacology of synthetic cannabinoid 5F-CUMYL-P7AICA. Drug Testing and Analysis. Link
-
Kevin, R. C., et al. (2019).[4] Pharmacological evaluation of 5F-CUMYL-P7AICA, a scaffold-hopping analog of 5F-CUMYL-PICA. Forensic Toxicology. Link
-
Hess, C., et al. (2016).[2][5] Pharmacological evaluation of synthetic cannabinoids identified as constituents of spice. Forensic Toxicology. Link
-
Cayman Chemical. (2022). FUB-AKB48 Product Monograph. Cayman Chemical.[3] Link
-
Stove, C. P., et al. (2020). Recent trends in synthetic cannabinoid receptor agonists. Current Opinion in Behavioral Sciences. Link
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FUB-APINACA [medbox.iiab.me]
- 4. Behavioral Pharmacology of Five Novel Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FUB-APINACA - Wikipedia [en.wikipedia.org]
